![molecular formula C17H22OSSi B14204955 Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- CAS No. 835626-61-4](/img/structure/B14204955.png)
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl ring, which is further substituted with a sulfinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- typically involves the reaction of trimethylsilyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler phenylsilane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction can lead to the formation of a phenylsilane derivative.
Scientific Research Applications
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in the context of enzyme interactions.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- exerts its effects involves interactions with various molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The trimethylsilyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Phenyl(trimethylsilyl)acetylene
- Diphenylsilane
Uniqueness
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to other similar compounds. This functional group allows for specific interactions and reactivity patterns that are not observed in simpler silane derivatives.
Properties
CAS No. |
835626-61-4 |
|---|---|
Molecular Formula |
C17H22OSSi |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
trimethyl-[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]silane |
InChI |
InChI=1S/C17H22OSSi/c1-14-9-11-16(12-10-14)19(18)17-8-6-5-7-15(17)13-20(2,3)4/h5-12H,13H2,1-4H3/t19-/m0/s1 |
InChI Key |
ASEHFWNNQYROFW-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C[Si](C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


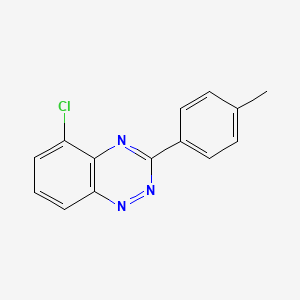
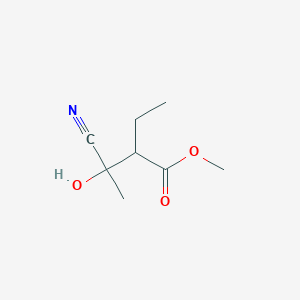
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
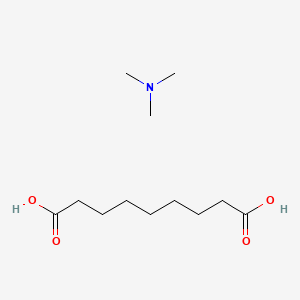
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
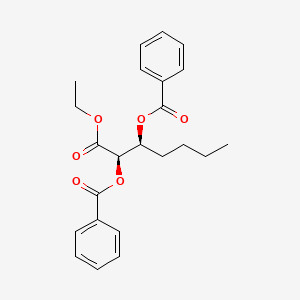
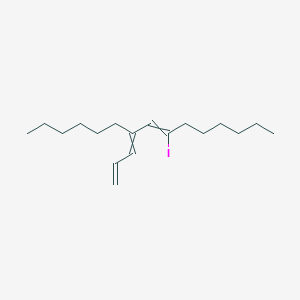
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
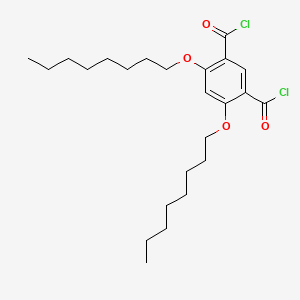
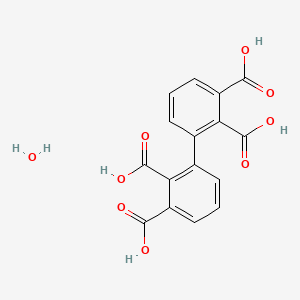
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
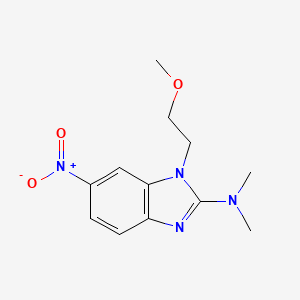
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
